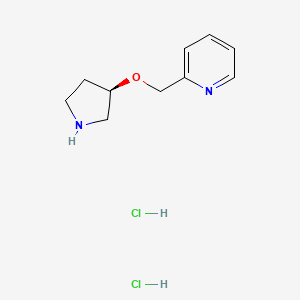
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a pyrrolidin-3-yloxy group
Métodos De Preparación
The synthesis of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the reaction of pyridine with pyrrolidine and an appropriate alkylating agent under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyridine ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Propiedades
Fórmula molecular |
C10H16Cl2N2O |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
2-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m1../s1 |
Clave InChI |
LCTKNDTZEASADO-YQFADDPSSA-N |
SMILES isomérico |
C1CNC[C@@H]1OCC2=CC=CC=N2.Cl.Cl |
SMILES canónico |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
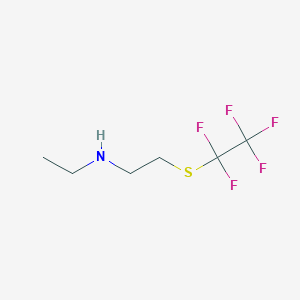
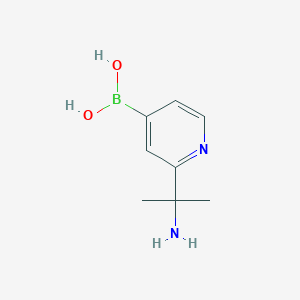
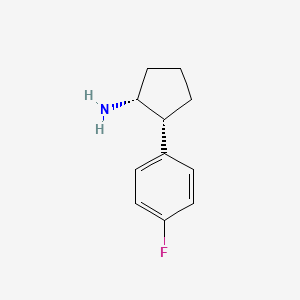
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)

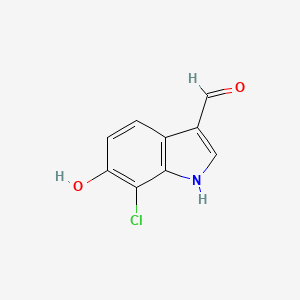
![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
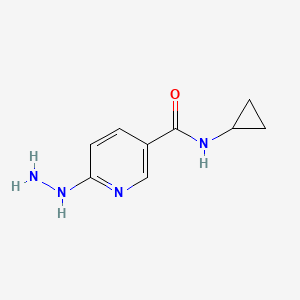
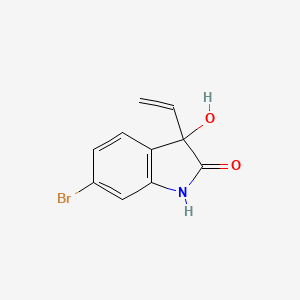
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
